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Compound of Interest

Compound Name: Lys-psi(CH2NH)-Trp(Nps)-OMe

Cat. No.: B1675802 Get Quote

Product Name: LTNAM (Novel Selective Nav1.7 Inhibitor) Application: Preclinical Research in

Nociceptive, Inflammatory, and Neuropathic Pain. For Research Use Only.

Introduction
LTNAM is a potent and highly selective small molecule inhibitor of the voltage-gated sodium

channel Nav1.7. The Nav1.7 channel, encoded by the SCN9A gene, is preferentially expressed

in peripheral nociceptive neurons and plays a critical role in the generation and propagation of

action potentials in response to noxious stimuli.[1][2][3] Genetic studies in humans have

validated Nav1.7 as a key mediator of pain; loss-of-function mutations result in a congenital

insensitivity to pain, whereas gain-of-function mutations lead to severe pain disorders.[2][3][4]

LTNAM offers researchers a powerful tool to investigate the role of Nav1.7 in various pain

states and to explore its therapeutic potential as a non-opioid analgesic. These notes provide

recommended dosages, administration routes, and detailed protocols for the use of LTNAM in

common preclinical pain research applications.

Mechanism of Action
Nav1.7 channels act as signal amplifiers at the nerve endings of nociceptors.[5] In response to

a painful stimulus, small, subthreshold depolarizations are amplified by Nav1.7, which lowers

the threshold for generating an action potential.[5] This action potential then propagates along

the sensory nerve to the spinal cord, ultimately signaling pain to the brain.[6] LTNAM selectively

binds to the Nav1.7 channel, stabilizing it in an inactivated state and preventing the influx of

sodium ions. This action effectively raises the threshold for action potential firing in nociceptive
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neurons, thereby inhibiting pain signal transmission without affecting other sensory or motor

functions.[2][7] Additionally, evidence suggests that the analgesic effects of Nav1.7 inhibition

may be partially mediated by an upregulation of endogenous opioid signaling.[1][8]
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Caption: Mechanism of LTNAM action on the Nav1.7 signaling pathway in a nociceptor.
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Data Presentation: Dosage and Administration
The following tables summarize recommended starting doses for LTNAM based on preclinical

studies with analogous selective Nav1.7 inhibitors. Researchers should perform dose-response

studies to determine the optimal concentration for their specific model and experimental

conditions.

Table 1: In Vitro Applications - Potency and
Concentration

Assay Type Cell Type Parameter

Recommen
ded
Concentrati
on

Vehicle
Reference
Compound
Data

Whole-Cell

Patch Clamp

HEK293 cells

expressing

hNav1.7

IC₅₀ 10 nM - 1 µM 0.1% DMSO

DWP-17061

(IC₅₀ = 31

nM)[9]

Whole-Cell

Patch Clamp

Dissociated

Rodent DRG

Neurons

IC₅₀
100 nM - 10

µM
0.1% DMSO

QLS-81 (IC₅₀

= 3.5 µM)[10]

Neuronal

Firing Assay

Dissociated

Rodent DRG

Neurons

Effective

Concentratio

n

1 µM - 10 µM 0.1% DMSO

QLS-81 (10

µM

suppressed

firing)[10]

Table 2: In Vivo Applications - Dosage and
Administration Route
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Pain Model Species
Administrat
ion Route

Recommen
ded Dose
Range

Vehicle
Reference
Compound
Data

Inflammatory

(Formalin,

CFA)

Mouse
Intraperitonea

l (i.p.)
1 - 10 mg/kg

5% DMSO,

40%

PEG400,

55% Saline

QLS-81 (2, 5,

10 mg/kg)[10]

Neuropathic

(SNI, CCI)
Mouse

Subcutaneou

s (s.c.)
1 - 5 mg/kg

Saline or

PBS

ST-2530 (3

mg/kg)[2]

Neuropathic

(Spinal Nerve

Ligation)

Rat
Intrathecal

(i.t.)
10 - 100 µg Artificial CSF

PF-05089771

showed

efficacy via

i.t. route[11]

Acute

Nociceptive

(Hot Plate)

Mouse
Oral Gavage

(p.o.)

10 - 100

mg/kg

0.5%

Methylcellulo

se in water

Efficacious

doses up to

100-300

mg/kg noted

for some

compounds[1

2]

Note on Administration: For systemic administration (i.p., s.c., p.o.), assess analgesic effects

30-60 minutes post-injection. For intrathecal administration, effects can be observed as rapidly

as 15 minutes post-injection.[11] Most preclinical studies use a single dose; however, chronic

pain models may require repeat dosing, which should be carefully considered as it is more

clinically relevant.[13][14]

Experimental Protocols
Protocol 1: In Vitro Electrophysiology on Dorsal Root
Ganglion (DRG) Neurons
This protocol describes how to assess the inhibitory effect of LTNAM on voltage-gated sodium

currents in primary sensory neurons.
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Objective: To determine the IC₅₀ of LTNAM on native Nav1.7 channels in dissociated rodent

DRG neurons.

Materials:

LTNAM stock solution (10 mM in DMSO)

Adult Sprague-Dawley rats or C57BL/6 mice

Enzymes: Collagenase Type IV, Papain

Culture medium: Neurobasal-A medium, B27 supplement, L-glutamine,

penicillin/streptomycin

External solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH

7.4)

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3)

Patch-clamp rig with amplifier and data acquisition software

Procedure:

DRG Neuron Dissociation:

Euthanize the animal according to approved institutional protocols.

Dissect lumbar (L4-L6) DRGs and place them in ice-cold, oxygenated Hanks' Balanced

Salt Solution (HBSS).

Digest ganglia in an enzyme solution (e.g., collagenase/papain) for 30-60 minutes at 37°C.

Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell

suspension.

Plate dissociated neurons on laminin/poly-D-lysine coated coverslips and culture for 1-4

days.
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Whole-Cell Patch-Clamp Recording:

Transfer a coverslip with adherent neurons to the recording chamber on the microscope

stage.

Continuously perfuse the chamber with the external solution.

Identify small-diameter (<25 µm) neurons, which are typically nociceptors and have high

Nav1.7 expression.[15][16]

Establish a whole-cell recording configuration.

Hold the neuron at a holding potential of -120 mV to ensure all Nav channels are in a

resting state.

Apply a depolarizing voltage step (e.g., to 0 mV for 50 ms) to elicit a sodium current.

LTNAM Application and Data Acquisition:

Obtain a stable baseline recording of the peak sodium current for at least 3 minutes.

Prepare serial dilutions of LTNAM in the external solution (e.g., 10 nM, 100 nM, 1 µM, 10

µM, 100 µM) from the stock solution. Ensure the final DMSO concentration is ≤0.1%.

Perfuse the chamber with increasing concentrations of LTNAM, allowing 2-3 minutes for

equilibration at each concentration.

Record the peak inward sodium current at each concentration.

After the highest concentration, perform a washout by perfusing with the drug-free external

solution to check for reversibility.

Data Analysis:

Measure the peak current amplitude at each LTNAM concentration.

Normalize the peak current to the baseline (pre-drug) current.
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Plot the normalized current as a function of LTNAM concentration and fit the data to a Hill

equation to determine the IC₅₀ value.

Protocol 2: In Vivo Neuropathic Pain Model - Spared
Nerve Injury (SNI)
This protocol details the induction of neuropathic pain and subsequent assessment of the

analgesic efficacy of LTNAM.

Objective: To evaluate the ability of systemically administered LTNAM to reverse mechanical

allodynia in the SNI model of neuropathic pain.

Materials:

Adult male Sprague-Dawley rats (200-250g)

Anesthetics (e.g., isoflurane)

Surgical tools, sutures

LTNAM solution for injection (e.g., 3 mg/kg in saline)

Von Frey filaments (for assessing mechanical sensitivity)

Testing apparatus (e.g., elevated mesh platform)

Procedure:

Baseline Behavioral Testing:

Acclimate animals to the testing environment for 3 days prior to surgery.

Measure the baseline paw withdrawal threshold (PWT) for both hind paws using the up-

down method with von Frey filaments. The PWT is the filament force (in grams) at which

the animal withdraws its paw 50% of the time.

Spared Nerve Injury (SNI) Surgery:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anesthetize the rat.

Make an incision on the lateral surface of the left thigh to expose the sciatic nerve and its

three terminal branches: the sural, common peroneal, and tibial nerves.

Isolate and tightly ligate the common peroneal and tibial nerves with a silk suture.

Make a small cut distal to the ligation to remove a 2-4 mm section of the ligated nerves.

Take care to leave the sural nerve intact.

Close the muscle and skin layers with sutures. Sham-operated animals undergo the same

procedure without nerve ligation and transection.

Post-Operative Assessment and Drug Administration:

Allow animals to recover for 7-14 days. During this period, they should develop robust

mechanical allodynia (a significant decrease in PWT) in the ipsilateral (operated) paw.

Confirm the development of allodynia by re-measuring the PWT.

On the test day, administer LTNAM (e.g., 3 mg/kg, s.c.) or vehicle to separate groups of

SNI animals.

Post-Drug Behavioral Testing:

Measure the PWT at multiple time points after drug administration (e.g., 30, 60, 120, and

240 minutes).

Testing should be performed on the ipsilateral paw to assess the reversal of allodynia.

Data Analysis:

Calculate the 50% PWT for each animal at each time point.

Compare the PWT of the LTNAM-treated group to the vehicle-treated group using

appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
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A significant increase in PWT in the LTNAM group compared to the vehicle group indicates

an analgesic effect.
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Caption: A typical experimental workflow for evaluating LTNAM efficacy in a rodent pain model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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